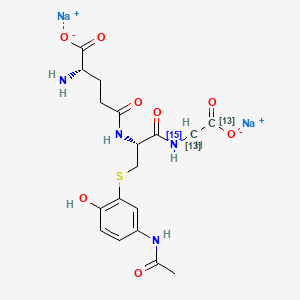
Acetaminophen Glutathione-13C2,15N Disodium Salt
描述
Acetaminophen Glutathione-13C2,15N Disodium Salt is a stable isotope-labeled compound used primarily in biochemical and proteomics research. This compound is a metabolite of acetaminophen, which is widely known for its use as an analgesic and antipyretic agent. The labeling with carbon-13 and nitrogen-15 isotopes allows for detailed studies of metabolic pathways and mechanisms of action.
属性
分子式 |
C18H22N4Na2O8S |
|---|---|
分子量 |
503.4 g/mol |
IUPAC 名称 |
disodium;(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(oxidocarbonyl(113C)methyl(15N)amino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoate |
InChI |
InChI=1S/C18H24N4O8S.2Na/c1-9(23)21-10-2-4-13(24)14(6-10)31-8-12(17(28)20-7-16(26)27)22-15(25)5-3-11(19)18(29)30;;/h2,4,6,11-12,24H,3,5,7-8,19H2,1H3,(H,20,28)(H,21,23)(H,22,25)(H,26,27)(H,29,30);;/q;2*+1/p-2/t11-,12-;;/m0../s1/i7+1,16+1,20+1;; |
InChI 键 |
PFUAJERIABFVCS-VZZISOKLSA-L |
手性 SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)[15NH][13CH2][13C](=O)[O-])NC(=O)CC[C@@H](C(=O)[O-])N.[Na+].[Na+] |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)NCC(=O)[O-])NC(=O)CCC(C(=O)[O-])N.[Na+].[Na+] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetaminophen Glutathione-13C2,15N Disodium Salt involves the conjugation of acetaminophen with glutathione, which is labeled with carbon-13 and nitrogen-15 isotopes. The reaction typically occurs under mild conditions to preserve the integrity of the isotopic labels. The process involves the following steps:
Preparation of Labeled Glutathione: Glutathione is synthesized with carbon-13 and nitrogen-15 isotopes.
Conjugation Reaction: Acetaminophen is reacted with the labeled glutathione in the presence of a suitable catalyst and under controlled pH conditions.
Purification: The product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of labeled glutathione and acetaminophen.
Conjugation: The conjugation reaction is scaled up using industrial reactors.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Acetaminophen Glutathione-13C2,15N Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent forms.
Substitution: The compound can undergo substitution reactions, particularly at the glutathione moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include oxidized and reduced forms of the compound, as well as substituted derivatives depending on the reagents used.
科学研究应用
Acetaminophen Glutathione-13C2,15N Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used in studies of metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the detoxification processes involving glutathione.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand drug metabolism.
Industry: Employed in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of Acetaminophen Glutathione-13C2,15N Disodium Salt involves its role as a detoxification agent. The compound interacts with reactive metabolites of acetaminophen, neutralizing their toxic effects. The molecular targets include various enzymes involved in the glutathione pathway, and the compound helps in preventing cellular damage by reactive oxygen species.
相似化合物的比较
Similar Compounds
Acetaminophen Glutathione Disodium Salt: Similar in structure but without isotopic labeling.
Acetaminophen Cysteine Conjugate: Another metabolite of acetaminophen with a different conjugation partner.
Acetaminophen Sulfate: A sulfate conjugate of acetaminophen.
Uniqueness
Acetaminophen Glutathione-13C2,15N Disodium Salt is unique due to its isotopic labeling, which allows for detailed studies using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This labeling provides insights into the metabolic fate and mechanisms of action that are not possible with non-labeled compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


